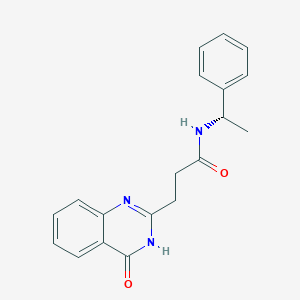
ME0328
Vue d'ensemble
Description
ME0328 est un inhibiteur puissant et sélectif de la poly(ADP-ribose) polymérase 3 (poly(ADP-ribose) polymérase 3), un membre de la famille des poly(ADP-ribose) polymérases impliquées dans la réparation de l'ADN. Il possède une concentration inhibitrice 50 (IC50) de 0,89 micromolaire pour la poly(ADP-ribose) polymérase 3, ce qui en fait un composé très efficace pour la recherche scientifique .
Applications De Recherche Scientifique
ME0328 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of poly (ADP-ribose) polymerase 3 and its role in DNA repair mechanisms.
Biology: Employed in cell-based assays to investigate the effects of poly (ADP-ribose) polymerase 3 inhibition on cellular processes.
Medicine: Explored for its potential therapeutic applications in diseases where poly (ADP-ribose) polymerase 3 plays a critical role, such as cancer.
Industry: Utilized in the development of new drugs targeting poly (ADP-ribose) polymerase 3
Mécanisme D'action
Target of Action
ME0328 is a potent and selective inhibitor of poly (ADP-ribose) polymerase 3 (PARP-3) . PARP-3 is a member of the PARP family of poly (ADP-ribose) polymerases involved in ADP-ribosylation . It plays a crucial role in the stabilization of the mitotic spindle and is essential for efficient mitotic progression .
Mode of Action
this compound selectively inhibits PARP-3 with an IC₅₀ of 0.89 µM . It has weaker activity against ARTD1 and ARTD2, with IC₅₀ values of 6.3 and 10.8 µM respectively . The compound’s interaction with its target leads to the inhibition of PARP-3’s enzymatic activity, which in turn affects the process of ADP-ribosylation .
Biochemical Pathways
PARP-3 is involved in the basic mechanisms of DNA repair . By inhibiting PARP-3, this compound disrupts these mechanisms, leading to changes in the cell cycle and apoptosis . Specifically, this compound has been shown to enhance vinorelbine-induced microtubule destabilization, leading to cell cycle arrest .
Result of Action
The inhibition of PARP-3 by this compound leads to a variety of cellular effects. It has been shown to sensitize breast cancer cells to vinorelbine, a vinca alkaloid used in the treatment of metastatic breast cancer . This results in a reduction in vinorelbine resistance, potentiating vinorelbine-induced arrest at the G2/M boundary . Furthermore, this compound potentiates vinorelbine-induced PARP3 inhibition, mitotic arrest, and apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs such as vinorelbine can potentiate the effects of this compound . .
Analyse Biochimique
Biochemical Properties
ME0328 interacts with PARP-3, an enzyme involved in the basic mechanisms of DNA repair . It inhibits the transferase activity of ARTD3/PARP3 with an IC50 of 0.89±0.28 μM .
Cellular Effects
This compound has been shown to sensitize breast cancer cells to vinorelbine, a vinca alkaloid used in the treatment of metastatic breast cancer . It potentiates vinorelbine-induced arrest at the G2/M boundary and enhances apoptosis and cell cycle arrest .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of PARP-3 . This inhibition potentiates the interaction of vinorelbine with tubulin . Furthermore, this compound potentiates vinorelbine-induced PARP3 inhibition, mitotic arrest, and apoptosis .
Temporal Effects in Laboratory Settings
In human A549 cells, this compound delays the resolution of γH2AX-containing foci that serve as markers for DNA double strand break repair following γ-irradiation .
Metabolic Pathways
This compound is involved in the ADP-ribosylation pathway, a process that modifies proteins detected at single strand breaks (SSBs) and double strand breaks (DSBs), contributing to DNA repair .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
ME0328 est synthétisé par une série de réactions chimiques impliquant la formation de sa structure principale suivie de modifications de groupes fonctionnels. La voie de synthèse comprend généralement:
Formation de la structure principale: Cela implique la réaction de matières premières spécifiques dans des conditions contrôlées pour former la structure principale de this compound.
Modifications de groupes fonctionnels: Des réactions subséquentes sont effectuées pour introduire les groupes fonctionnels nécessaires, améliorant la sélectivité et la puissance du composé.
Méthodes de production industrielle
La production industrielle de this compound implique l'extrapolation du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour garantir un rendement et une pureté élevés. Le processus est effectué dans de grands réacteurs avec une surveillance continue pour maintenir la cohérence et la qualité .
Analyse Des Réactions Chimiques
Types de réactions
ME0328 subit diverses réactions chimiques, notamment:
Oxydation: Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction: Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution: Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation: Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution: Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des dérivés réduits de this compound .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé outil pour étudier l'inhibition de la poly(ADP-ribose) polymérase 3 et son rôle dans les mécanismes de réparation de l'ADN.
Biologie: Employé dans des tests cellulaires pour étudier les effets de l'inhibition de la poly(ADP-ribose) polymérase 3 sur les processus cellulaires.
Médecine: Exploré pour ses applications thérapeutiques potentielles dans les maladies où la poly(ADP-ribose) polymérase 3 joue un rôle essentiel, comme le cancer.
Industrie: Utilisé dans le développement de nouveaux médicaments ciblant la poly(ADP-ribose) polymérase 3
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la poly(ADP-ribose) polymérase 3. Cette inhibition empêche l'enzyme de catalyser le transfert d'unités d'adénosine diphosphate-ribose vers les protéines cibles, interférant ainsi avec les processus de réparation de l'ADN. Les cibles moléculaires et les voies impliquées comprennent:
Poly(ADP-ribose) polymérase 3: La cible principale de this compound.
Voies de réparation de l'ADN: L'inhibition de la poly(ADP-ribose) polymérase 3 perturbe la réparation des cassures double brin de l'ADN, entraînant l'accumulation de dommages à l'ADN
Comparaison Avec Des Composés Similaires
ME0328 est unique en raison de sa forte sélectivité et de sa puissance pour la poly(ADP-ribose) polymérase 3 par rapport aux autres inhibiteurs. Des composés similaires comprennent:
Inhibiteurs de la poly(ADP-ribose) polymérase 1: Ces composés ciblent la poly(ADP-ribose) polymérase 1 mais ont une sélectivité plus faible pour la poly(ADP-ribose) polymérase 3.
Inhibiteurs de la poly(ADP-ribose) polymérase 2: Ces composés ciblent la poly(ADP-ribose) polymérase 2 et ont des profils de sélectivité différents de ceux de this compound
This compound se démarque par sa capacité à inhiber sélectivement la poly(ADP-ribose) polymérase 3 avec des effets hors cible minimes, ce qui en fait un outil précieux pour la recherche scientifique et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
3-(4-oxo-3H-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13(14-7-3-2-4-8-14)20-18(23)12-11-17-21-16-10-6-5-9-15(16)19(24)22-17/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22,24)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHBWVVVRYYYRO-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445251-22-8 | |
| Record name | 1445251-22-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


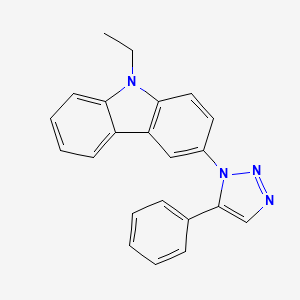

![4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride](/img/structure/B608877.png)
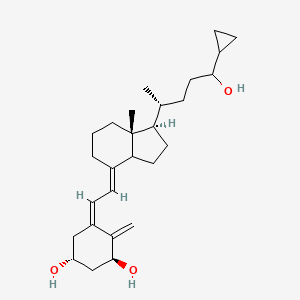

![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B608881.png)

![5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one](/img/structure/B608886.png)
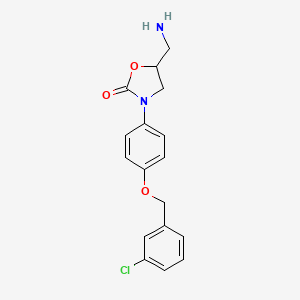

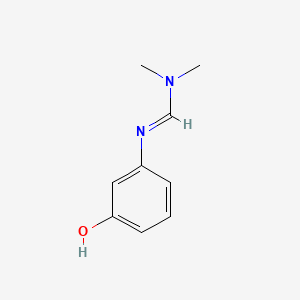
![(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B608893.png)
